molecular formula C12H16FNO3S B13531237 4-(2-(Isopropyl(methyl)amino)-2-oxoethyl)benzenesulfonyl fluoride

4-(2-(Isopropyl(methyl)amino)-2-oxoethyl)benzenesulfonyl fluoride

Cat. No.: B13531237
M. Wt: 273.33 g/mol
InChI Key: ABGQIYFZFKYEOI-UHFFFAOYSA-N
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Description

4-{[methyl(propan-2-yl)carbamoyl]methyl}benzene-1-sulfonyl fluoride is a chemical compound with a complex structure that includes a sulfonyl fluoride group, a benzene ring, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[methyl(propan-2-yl)carbamoyl]methyl}benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a benzene derivative with a sulfonyl chloride, followed by the introduction of the carbamoyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[methyl(propan-2-yl)carbamoyl]methyl}benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the sulfonyl fluoride group results in the formation of sulfonic acid derivatives, while substitution reactions can yield a variety of functionalized benzene compounds.

Scientific Research Applications

4-{[methyl(propan-2-yl)carbamoyl]methyl}benzene-1-sulfonyl fluoride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[methyl(propan-2-yl)carbamoyl]methyl}benzene-1-sulfonyl fluoride involves its reactivity with nucleophiles, which can lead to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic and can readily react with nucleophilic sites on proteins and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[methyl(propan-2-yl)carbamoyl]methyl}amino)benzamide
  • 4-methyl-2-[({[methyl(propan-2-yl)carbamoyl]methyl}carbamoyl)amino]pentanoic acid

Uniqueness

4-{[methyl(propan-2-yl)carbamoyl]methyl}benzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a unique balance of electrophilicity and nucleophilicity, making it a versatile reagent in various chemical and biochemical applications.

Properties

Molecular Formula

C12H16FNO3S

Molecular Weight

273.33 g/mol

IUPAC Name

4-[2-[methyl(propan-2-yl)amino]-2-oxoethyl]benzenesulfonyl fluoride

InChI

InChI=1S/C12H16FNO3S/c1-9(2)14(3)12(15)8-10-4-6-11(7-5-10)18(13,16)17/h4-7,9H,8H2,1-3H3

InChI Key

ABGQIYFZFKYEOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(=O)CC1=CC=C(C=C1)S(=O)(=O)F

Origin of Product

United States

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